molecular formula C9H18ClNO2S B1447718 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1823895-25-5

3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1447718
CAS No.: 1823895-25-5
M. Wt: 239.76 g/mol
InChI Key: RQQGASLQDVARKS-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)-8-azabicyclo[321]octane hydrochloride is a bicyclic compound featuring a unique structural frameworkThe bicyclo[3.2.1]octane system is a common structural motif in many biologically active natural products, which has driven extensive research into its synthesis and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octane intermediate . Another approach utilizes gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and scalability. Electrochemical methods, such as the ODI-[5+2] cascade reaction, have been explored for the synthesis of diversely functionalized bicyclo[3.2.1]octane frameworks . These methods offer advantages in terms of efficiency, cost reduction, and waste minimization.

Chemical Reactions Analysis

Types of Reactions

3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azabicyclo moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

3-ethylsulfonyl-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S.ClH/c1-2-13(11,12)9-5-7-3-4-8(6-9)10-7;/h7-10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQGASLQDVARKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CC2CCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride

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